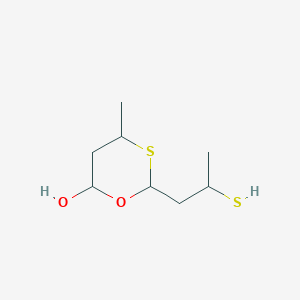![molecular formula C16H21NOS B14620315 4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]- CAS No. 58174-75-7](/img/structure/B14620315.png)
4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]- is a complex organic compound with the molecular formula C14H21NO This compound is characterized by the presence of a piperidinol ring substituted with three methyl groups and a phenylthioethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]- typically involves multi-step organic reactions. One common method includes the alkylation of piperidinol with methyl groups followed by the introduction of the phenylthioethynyl group. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The phenylthioethynyl group can be reduced to a phenylthioethyl group.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenylthioethyl derivatives.
Substitution: Formation of various substituted piperidinol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]- involves its interaction with specific molecular targets. The phenylthioethynyl group can interact with enzymes or receptors, modulating their activity. The piperidinol ring may also play a role in binding to biological macromolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5-Trimethyl-4-phenyl-4-piperidinol: Similar structure but lacks the phenylthioethynyl group.
4-Piperidinol, 1,2,5-trimethyl-4-phenyl-: Another related compound with different substituents.
Uniqueness
4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]- is unique due to the presence of the phenylthioethynyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
58174-75-7 |
|---|---|
Molekularformel |
C16H21NOS |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1,2,5-trimethyl-4-(2-phenylsulfanylethynyl)piperidin-4-ol |
InChI |
InChI=1S/C16H21NOS/c1-13-12-17(3)14(2)11-16(13,18)9-10-19-15-7-5-4-6-8-15/h4-8,13-14,18H,11-12H2,1-3H3 |
InChI-Schlüssel |
VGLYEXWKUDZFMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(CN1C)C)(C#CSC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



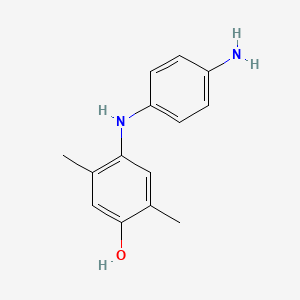
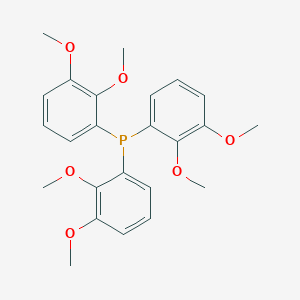
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
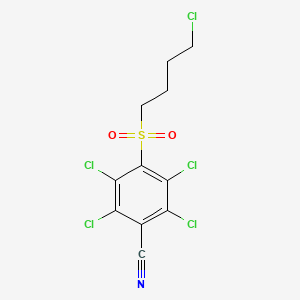
![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
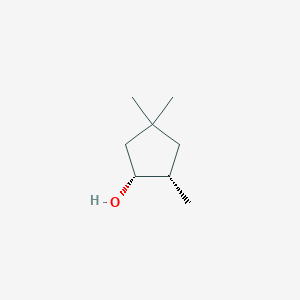
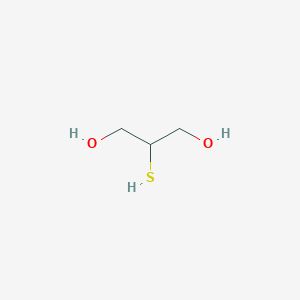
![Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-](/img/structure/B14620290.png)

![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)
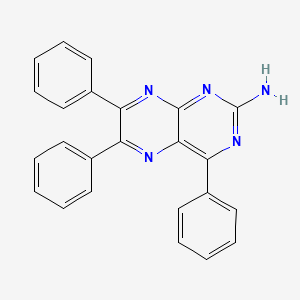
![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
